

Jl130 as a Hes1 Transcription Factor Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: Jl130

Cat. No.: B12385353

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Abstract

Hairy and enhancer of split-1 (Hes1) is a basic helix-loop-helix (bHLH) transcription factor and a key downstream effector of the Notch signaling pathway.[1][2] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] **Jl130** has emerged as a specific small-molecule inhibitor of Hes1, acting through a novel mechanism.[1][4] This technical guide provides an in-depth overview of **Jl130**, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

Core Concepts: The Hes1 Transcription Factor

Hes1 is a transcriptional repressor that plays a critical role in embryonic development, cell proliferation, and differentiation.[1][5] It is a primary target of the Notch signaling pathway, a highly conserved cell-cell communication system crucial for determining cell fate.[5][6] Upon activation of Notch receptors, the Notch intracellular domain (NICD) is cleaved, translocates to the nucleus, and forms a complex with the DNA-binding protein RBPJ, leading to the transcription of target genes, including HES1.[6][7]

Hes1, in turn, represses the expression of downstream target genes by binding to N-box DNA sequences (CACNAG).[5] This repression is often mediated through its interaction with the co-repressor Transducin-Like Enhancer of split 1 (TLE1).[2] Dysregulation of the Notch-Hes1 axis

is a hallmark of several cancers, where it contributes to tumor progression and maintenance of cancer stem cells.[3][5]

Jl130: Mechanism of Action

Jl130 is a potent and specific inhibitor of the Hes1 transcription factor.[4] Unlike strategies that target upstream components of the Notch pathway, **Jl130** acts directly on Hes1 function through a unique mechanism. It interacts with prohibitin 2 (PHB2), a protein chaperone, and stabilizes the interaction between PHB2 and Hes1.[1][4] This stabilized complex is retained in the cytoplasm, preventing the nuclear translocation of Hes1.[4] By sequestering Hes1 outside the nucleus, **Jl130** effectively blocks its ability to act as a transcriptional repressor, leading to the de-repression of Hes1 target genes.[1][4] This mode of action ultimately results in cell cycle arrest at the G2/M phase and a reduction in cancer cell growth.[4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of **Jl130** and its precursor, Jl051.

Table 1: In Vitro Efficacy of Hes1 Inhibitors

Compound	Cell Line	Cancer Type	IC50 (nM)	Reference
Jl130	MIA PaCa-2	Pancreatic Cancer	49	[4]
Jl130	RD	Rhabdomyosarcoma	~25	[3]
Jl130	SMS-CTR	Rhabdomyosarcoma	~50	[3]
Jl130	Rh36	Rhabdomyosarcoma	~75	[3]
Jl051	HEK293	-	300 (EC50)	[1]

Table 2: In Vivo Efficacy of **Jl130** in a Murine Pancreatic Tumor Xenograft Model

Treatment Group	Dosing Regimen	Mean Tumor Volume (Day 21)	% Tumor Growth Inhibition	Reference
Vehicle (DMSO)	-	~1200 mm ³	-	[1]
Jl130	10 mg/kg, intraperitoneal, 3 times/week	~600 mm ³	~50%	[1]

Note: Specific tumor volume values are estimated from published graphs and may not be exact.

Key Experimental Protocols

Detailed methodologies for the characterization of **Jl130** are provided below.

Hes1 Luciferase Reporter Assay

This assay is used to screen for and characterize inhibitors of Hes1 transcriptional repression.

Materials:

- HEK293 cells
- Hes1 expression vector
- Hes1 promoter-luciferase reporter vector
- Control vector (e.g., empty vector)
- Transfection reagent
- Dual-Luciferase® Reporter Assay System
- 96-well plates
- Luminometer

Protocol:

- Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Co-transfect the cells with the Hes1 expression vector and the Hes1 promoter-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A co-transfected Renilla luciferase vector can be used as an internal control for transfection efficiency.
- 24 hours post-transfection, treat the cells with varying concentrations of **Jl130** or vehicle control (DMSO).
- Incubate the cells for an additional 24-48 hours.
- Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
- Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit protocol.[\[8\]](#)[\[9\]](#)
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Calculate the percentage of Hes1 inhibition relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This assay determines the effect of **Jl130** on the viability and proliferation of cancer cells.

Materials:

- Cancer cell lines (e.g., MIA PaCa-2, RD)
- Complete culture medium
- **Jl130**

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Jl130** or vehicle control (DMSO) and incubate for the desired period (e.g., 72 hours).
- Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.[\[10\]](#)[\[11\]](#)
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP) of Hes1 and PHB2

This protocol is used to demonstrate the **Jl130**-stabilized interaction between Hes1 and PHB2.

Materials:

- Cells expressing endogenous or overexpressed tagged Hes1 and PHB2
- **Jl130**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Anti-Hes1 antibody or anti-tag antibody
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer (e.g., SDS-PAGE sample buffer)
- SDS-PAGE and Western blotting reagents
- Anti-PHB2 antibody

Protocol:

- Treat cells with **Ji130** or vehicle control (DMSO) for the desired time.
- Lyse the cells on ice with lysis buffer.
- Clarify the cell lysates by centrifugation.
- Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
- Incubate the pre-cleared lysates with the anti-Hes1 antibody (or anti-tag antibody) overnight at 4°C with gentle rotation.
- Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
- Wash the beads several times with wash buffer to remove non-specific binding proteins.[\[12\]](#)
[\[13\]](#)
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with an anti-PHB2 antibody to detect the co-immunoprecipitated PHB2. An anti-Hes1 (or anti-tag) antibody should be used as a control for successful immunoprecipitation.

Murine Pancreatic Tumor Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of **Jl130**.

Materials:

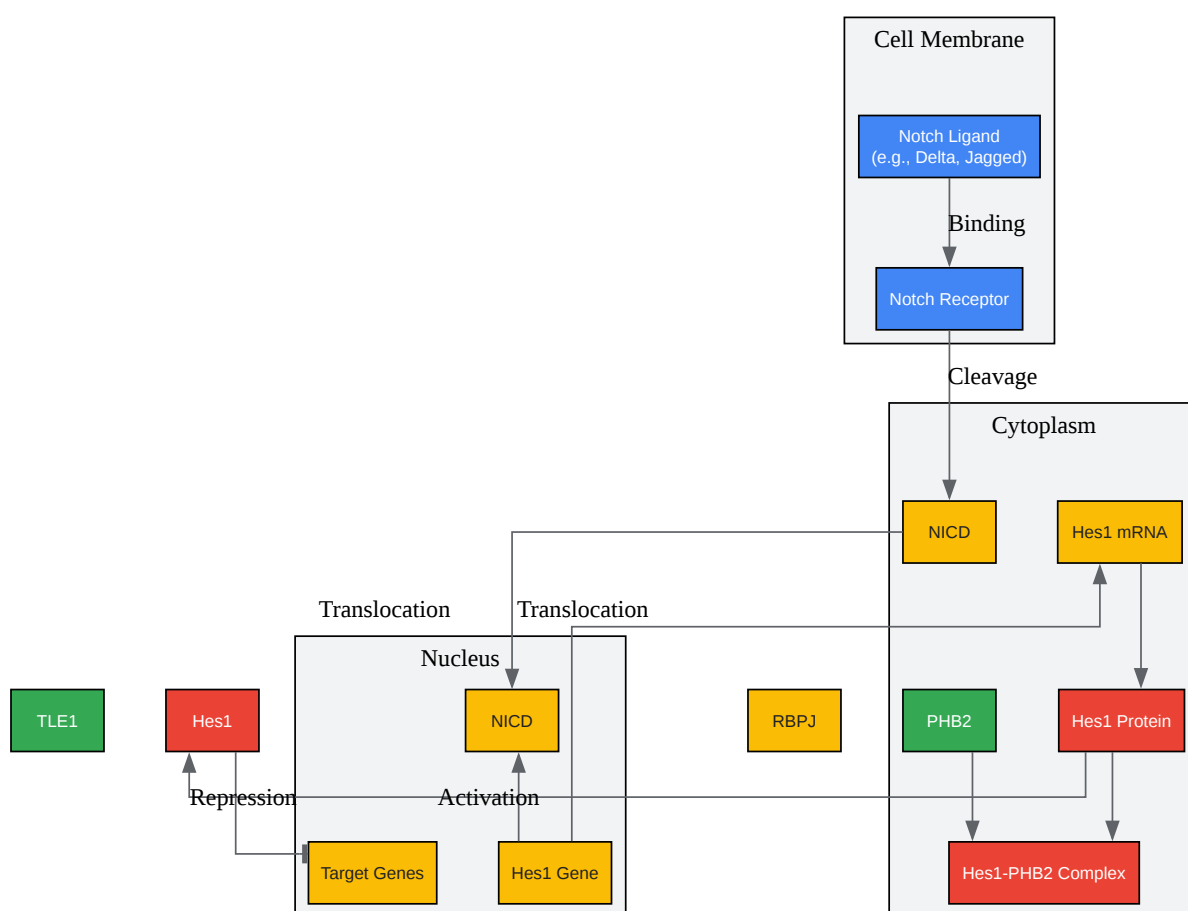
- Immunocompromised mice (e.g., nude mice)
- Pancreatic cancer cells (e.g., MIA PaCa-2)
- Matrigel (optional)
- **Jl130** formulated for in vivo administration
- Vehicle control (e.g., DMSO in saline)
- Calipers for tumor measurement

Protocol:

- Subcutaneously inject a suspension of MIA PaCa-2 cells (e.g., $1-5 \times 10^6$ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer **Jl130** (e.g., 10 mg/kg) or vehicle control intraperitoneally according to a predetermined schedule (e.g., three times per week).^[4]
- Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

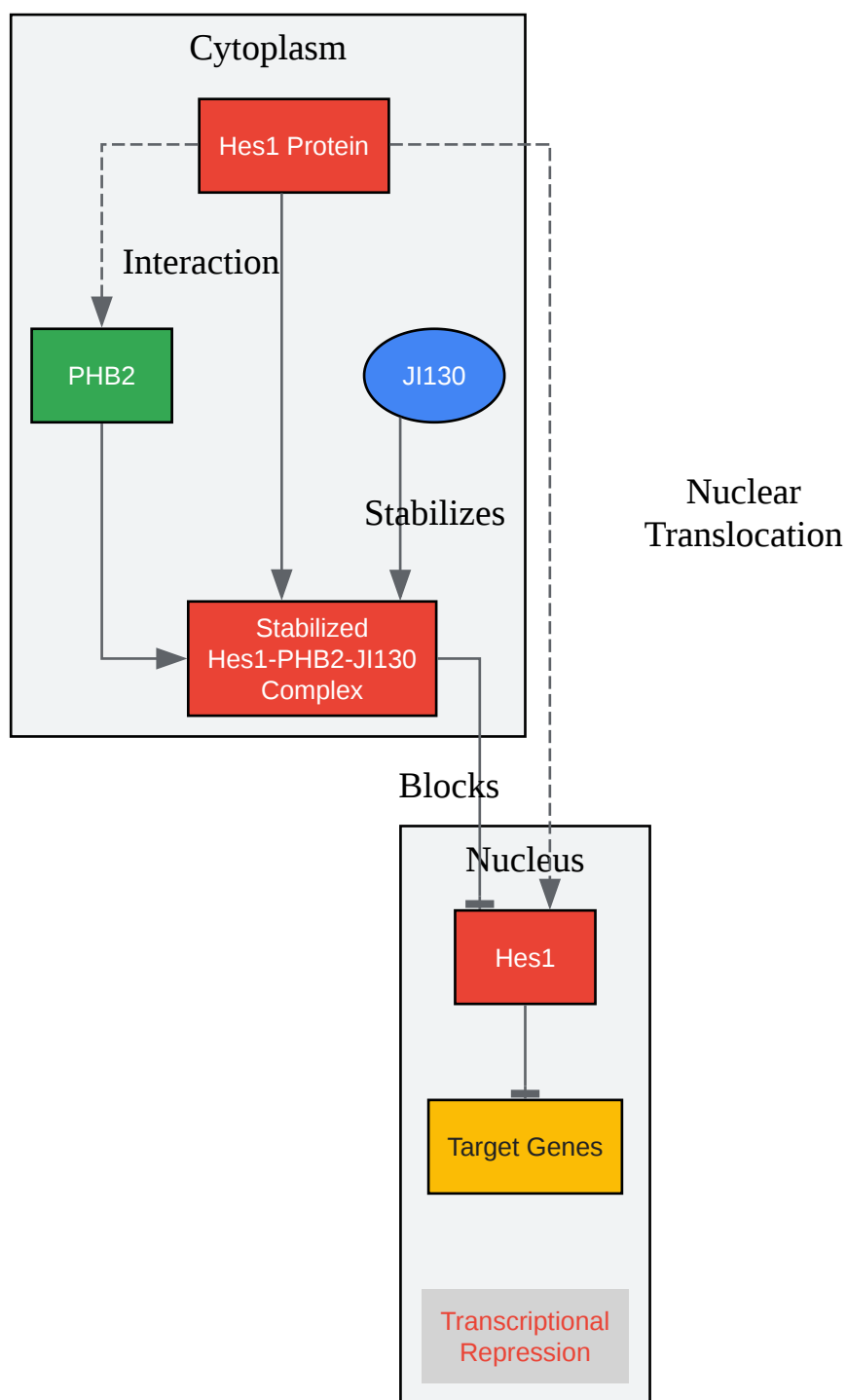
Visualizations

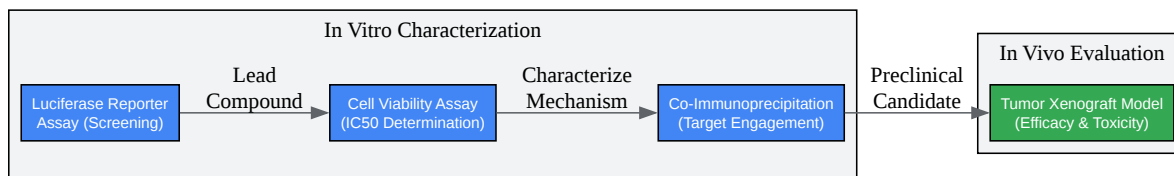
The following diagrams illustrate the Hes1 signaling pathway, the mechanism of **Ji130**, and a typical experimental workflow.



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Caption: The canonical Notch-Hes1 signaling pathway.





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